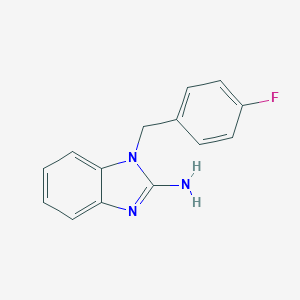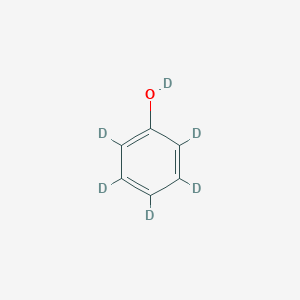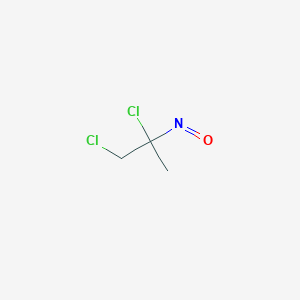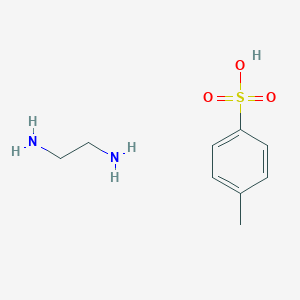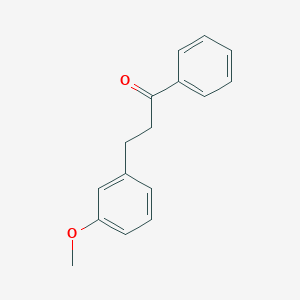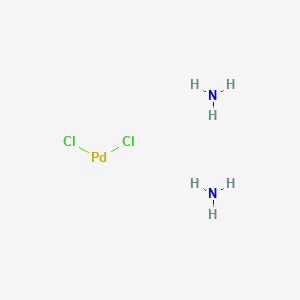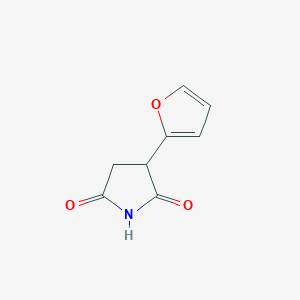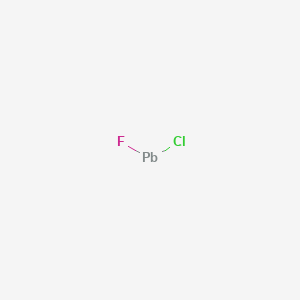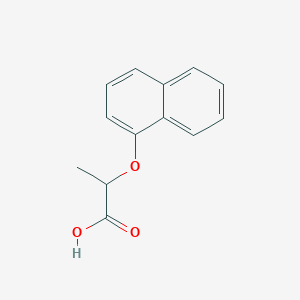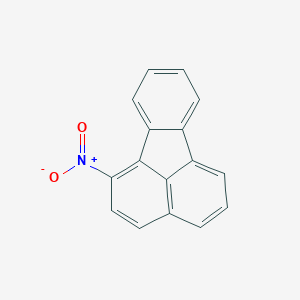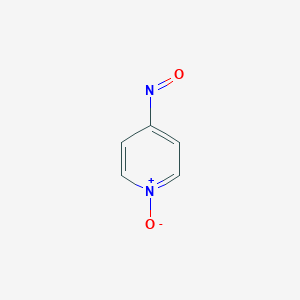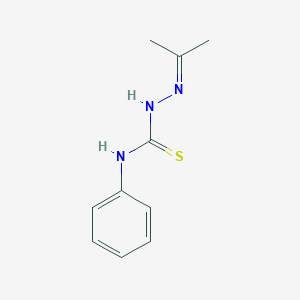
Acetone, 4-phenyl-3-thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetone, 4-phenyl-3-thiosemicarbazone, also known as Acetone Thiosemicarbazone (ATSC), is a compound that has been widely studied for its potential applications in scientific research. ATSC is a thiosemicarbazone derivative that has shown promise in a variety of fields, including cancer research, infectious disease research, and neurology.
Mécanisme D'action
The mechanism of action of ATSC is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cell growth, replication, and survival. ATSC has been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis, as well as the activity of NF-κB, a key signaling pathway involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
ATSC has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, the inhibition of viral and bacterial replication, and the promotion of neuronal survival. ATSC has also been shown to have antioxidant properties, through the inhibition of oxidative stress and the promotion of cellular detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
ATSC has several advantages for use in laboratory experiments, including its low toxicity, its ease of synthesis, and its ability to penetrate cell membranes. However, ATSC also has several limitations, including its limited solubility in aqueous solutions, its instability in acidic environments, and its potential for non-specific binding to proteins and other biomolecules.
Orientations Futures
There are several future directions for research on ATSC, including the development of more stable and soluble derivatives, the optimization of synthesis methods, and the exploration of new applications in fields such as immunology and regenerative medicine. Additionally, further research is needed to fully elucidate the mechanism of action of ATSC and to identify potential drug targets for therapeutic intervention.
Méthodes De Synthèse
ATSC can be synthesized through a variety of methods, including the reaction of acetone with thiosemicarbazide, followed by the addition of phenylhydrazine. The resulting compound can be purified through recrystallization and characterized through a variety of spectroscopic techniques, including NMR and IR spectroscopy.
Applications De Recherche Scientifique
ATSC has been studied for its potential applications in a variety of scientific fields. In cancer research, ATSC has been shown to inhibit the growth of cancer cells in vitro and in vivo, through the induction of apoptosis and the inhibition of angiogenesis. In infectious disease research, ATSC has been shown to have antiviral and antibacterial properties, through the inhibition of viral and bacterial replication. In neurology, ATSC has been shown to have neuroprotective properties, through the inhibition of oxidative stress and the promotion of neuronal survival.
Propriétés
Numéro CAS |
14673-56-4 |
|---|---|
Nom du produit |
Acetone, 4-phenyl-3-thiosemicarbazone |
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
1-phenyl-3-(propan-2-ylideneamino)thiourea |
InChI |
InChI=1S/C10H13N3S/c1-8(2)12-13-10(14)11-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,11,13,14) |
Clé InChI |
AYODCYOTZCCVLO-UHFFFAOYSA-N |
SMILES isomérique |
CC(=NNC(=NC1=CC=CC=C1)S)C |
SMILES |
CC(=NNC(=S)NC1=CC=CC=C1)C |
SMILES canonique |
CC(=NNC(=S)NC1=CC=CC=C1)C |
Autres numéros CAS |
14673-56-4 |
Synonymes |
Acetone 4-phenyl thiosemicarbazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





